molecular formula C17H14FN3O2 B2895938 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941931-53-9

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2895938
CAS RN: 941931-53-9
M. Wt: 311.316
InChI Key: YIZFWIYVKRLTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .

Scientific Research Applications

Antibacterial Agents

Research into naphthyridine derivatives, including compounds structurally similar to 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has demonstrated their significant potential as antibacterial agents. These compounds have been synthesized and tested for their antibacterial activity, with some showing promising results against a range of bacterial infections. Specifically, modifications in the naphthyridine structure, such as changes in the N-1 substituent and the introduction of amino- and hydroxy-substituted cyclic amino groups, have been explored to enhance antibacterial efficacy. The structure-activity relationships of these compounds suggest that specific modifications can lead to increased antibacterial activity, making them worthy of further biological study (Egawa et al., 1984).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a core structure with 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have been synthesized and evaluated for their cytotoxic activity. These compounds have shown potent cytotoxicity against murine leukemia and lung carcinoma cells. The diverse range of 2-substituents in these derivatives has been associated with significant variations in cytotoxic efficacy, highlighting the importance of structural modifications in enhancing anticancer properties (Deady et al., 2005).

Synthesis and Conversion to Enoxacin

The efficient synthesis of compounds related to 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been detailed, demonstrating their conversion to clinically relevant antibacterial agents like enoxacin. This process involves the preparation of naphthyridine derivatives and their subsequent degradation and reaction with piperazine, showcasing the utility of these compounds as precursors to therapeutically valuable antibiotics (Sanchez & Rogowski, 1987).

Luminescence Studies

Naphthyridine derivatives, by extension, could be utilized in luminescence studies due to their structural properties that may allow for the development of fluorescent probes or materials with novel photophysical characteristics. While direct studies on 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have not been highlighted, similar compounds have been investigated for their luminescent properties, indicating potential applications in sensing, imaging, or optical materials (Xu, Qian, & Cui, 2005).

properties

IUPAC Name

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-2-21-15-11(6-5-9-19-15)10-12(17(21)23)16(22)20-14-8-4-3-7-13(14)18/h3-10H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZFWIYVKRLTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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